3-Bromo-2,5-dimethoxyphenol
CAS No.: 202735-34-0
Cat. No.: VC8164640
Molecular Formula: C8H9BrO3
Molecular Weight: 233.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 202735-34-0 |
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Molecular Formula | C8H9BrO3 |
Molecular Weight | 233.06 g/mol |
IUPAC Name | 3-bromo-2,5-dimethoxyphenol |
Standard InChI | InChI=1S/C8H9BrO3/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4,10H,1-2H3 |
Standard InChI Key | BLSOFBNXSGAKNT-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C(=C1)Br)OC)O |
Canonical SMILES | COC1=CC(=C(C(=C1)Br)OC)O |
Introduction
3-Bromo-2,5-dimethoxyphenol is an organic compound featuring a phenolic ring with two methoxy groups at the 2 and 5 positions and a bromine atom at the 3 position. Its molecular formula is C8H9BrO3, and it is classified as a bromo-substituted phenolic compound. This compound is notable for its applications in organic synthesis and medicinal chemistry.
Synthesis
The synthesis of 3-Bromo-2,5-dimethoxyphenol typically involves the bromination of 2,5-dimethoxyphenol. This process requires careful control of reaction conditions, such as temperature and concentration, to achieve high yields and selectivity for the desired bromo product.
Synthesis Steps
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Starting Material: Begin with 2,5-dimethoxyphenol.
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Bromination Reaction: Use a brominating agent under controlled conditions to introduce the bromine atom at the 3 position.
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Purification: Purify the product using appropriate methods such as chromatography.
Applications
3-Bromo-2,5-dimethoxyphenol has potential applications in both academic research and industrial settings, particularly in organic synthesis and medicinal chemistry. Its unique structural features may impart specific chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.
Potential Uses
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Organic Synthesis: As a building block for synthesizing complex organic molecules.
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Medicinal Chemistry: For the development of pharmaceuticals due to its potential biological activity.
Research Findings
Research on 3-Bromo-2,5-dimethoxyphenol is documented in various chemical literature and patents, highlighting its relevance in both academic and industrial contexts. The compound's reactivity and potential biological effects are areas of ongoing study.
Research Highlights
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Chemical Reactivity: Studies focus on understanding how the bromine and methoxy groups influence the compound's chemical behavior.
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Biological Activity: Investigations into its potential biological effects, which could lead to applications in drug development.
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